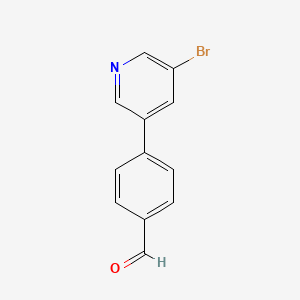

4-(5-Bromopyridin-3-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(5-bromopyridin-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNXONJRGAIVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 4-(5-Bromopyridin-3-yl)benzaldehyde, this method involves coupling a pyridinylboronic acid with a halogenated benzaldehyde derivative.

Procedure :

-

Starting Materials : 5-Bromo-3-pyridinylboronic acid and 4-bromobenzaldehyde.

-

Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos).

-

Base : K₂CO₃ or Cs₂CO₃ in a mixed solvent system (THF/H₂O or DME/H₂O).

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Key Considerations :

-

Regioselectivity is ensured by the electronic effects of the pyridine ring, directing coupling to the 3-position.

-

Yields typically range from 65–85%, contingent on boronic acid purity and catalyst loading.

Vilsmeier-Haack Formylation

Direct Formylation of 3-(4-Methylphenyl)-5-bromopyridine

The Vilsmeier-Haack reaction introduces an aldehyde group onto aromatic systems via electrophilic substitution.

Procedure :

-

Reagents : POCl₃ and DMF (1:1 molar ratio).

-

Mechanism : Formation of a chloroiminium intermediate, which reacts with the methyl group to yield the aldehyde.

-

Conditions : Reflux at 60–80°C for 6–8 hours, followed by hydrolysis with NaOH.

Optimization :

-

Excess POCl₃ improves conversion rates but requires careful quenching to avoid side reactions.

-

Yields up to 78% are reported when using electron-rich arenes.

Bromination of 4-Pyridin-3-ylbenzaldehyde

Electrophilic Aromatic Bromination

Direct bromination of 4-pyridin-3-ylbenzaldehyde at the pyridine’s 5-position is challenging due to competing reactivity.

Procedure :

-

Brominating Agent : Br₂ in HBr (48% w/w).

-

Directing Groups : The pyridine nitrogen acts as a meta-director, favoring bromination at the 5-position.

-

Conditions : -5°C to 0°C, with slow addition of NaNO₂ to generate in situ HNO₂ for activation.

Challenges :

-

Over-bromination and oxidation of the aldehyde group necessitate controlled stoichiometry and low temperatures.

-

Yields are moderate (50–60%) due to competing side reactions.

Aldol Condensation Approaches

Condensation of Pyridinyl Ketones with Benzaldehyde Derivatives

Aldol condensation leverages base-catalyzed enolate formation to link pyridine and benzaldehyde moieties.

Procedure :

-

Base : Cs₂CO₃ in ethanol or THF.

-

Substrates : 1-(5-Bromopyridin-3-yl)ethanone and 4-formylphenylboronic acid.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki Coupling | 65–85 | Pd catalyst, 80–100°C | High | Moderate |

| Vilsmeier-Haack | 70–78 | POCl₃/DMF, 60–80°C | Moderate | Low |

| Direct Bromination | 50–60 | Br₂/HBr, -5°C | Low | High |

| Aldol Condensation | 60–67 | Cs₂CO₃, 40°C | Moderate | Moderate |

Industrial Recommendations :

-

Suzuki Coupling is preferred for large-scale synthesis due to reproducibility and high yields.

-

Vilsmeier-Haack is optimal for laboratories with access to POCl₃ infrastructure.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Chemical Reactions Analysis

4-(5-Bromopyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Drug Development : This compound serves as a crucial building block for synthesizing bioactive molecules. Its ability to form covalent bonds with nucleophiles makes it suitable for targeting specific proteins involved in disease pathways.

- Anticancer Activity : Research indicates that derivatives of 4-(5-Bromopyridin-3-yl)benzaldehyde exhibit significant anticancer properties. For example, studies involving pyridoclax analogues suggest potential applications in disrupting protein-protein interactions in cancer cells .

-

Biological Activity :

- Antimicrobial Properties : The compound has shown moderate antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery:

- Pyridoclax Analogues : A study highlighted the potential of pyridoclax derivatives, which include variations of this compound, showing efficacy against resistant cancer cell lines when used in combination therapies .

- Antimicrobial Studies : Research has demonstrated that certain derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural and functional attributes of 4-(5-Bromopyridin-3-yl)benzaldehyde can be contextualized by comparing it with related benzaldehyde derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

| Compound | Molecular Formula | Substituent Position | Bromine Presence | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₈BrNO | Pyridine (position 3), Br (position 5) | Yes | Aldehyde, Bromopyridine |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | Bromomethyl (benzaldehyde) | Yes | Aldehyde, Bromomethyl |

| 4-(Pyridin-3-yl)benzaldehyde | C₁₂H₉NO | Pyridine (position 3) | No | Aldehyde, Pyridine |

- 4-(Bromomethyl)benzaldehyde : Differs in the bromine placement, where the bromine is part of a methyl group rather than an aromatic ring. This confers alkylating reactivity, making it useful in crosslinking applications .

- 4-(Pyridin-3-yl)benzaldehyde : Lacks bromine but shares the pyridinyl-aldehyde motif, enabling bioconjugation applications (e.g., protein modification via aldehyde-selective reactions) .

Physicochemical Properties and Reactivity

- Electronic Effects : The bromine atom in this compound acts as an electron-withdrawing group, deactivating the pyridine ring and directing electrophilic substitutions to meta positions. In contrast, the bromomethyl group in 4-(Bromomethyl)benzaldehyde is more reactive in SN2 alkylation reactions.

- Solubility : The pyridine ring enhances solubility in polar solvents compared to purely aromatic analogs. Bromine’s presence may reduce solubility in aqueous media due to increased hydrophobicity.

Biological Activity

4-(5-Bromopyridin-3-yl)benzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bromopyridine moiety attached to a benzaldehyde group. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to biological targets, while the aldehyde group allows for covalent interactions with nucleophilic sites on proteins and other biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

- Halogen Bonding : The bromine atom may participate in halogen bonding, influencing binding affinity and specificity towards certain receptors or enzymes .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 15.2 | |

| COLO-205 (Colon Cancer) | 12.8 | |

| WM-115 (Melanoma) | 10.5 |

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated varying degrees of AChE inhibition, indicating potential for therapeutic applications in neurodegeneration .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-(5-Chloropyridin-3-yl)benzaldehyde and 4-(5-Fluoropyridin-3-yl)benzaldehyde, this compound exhibits unique biological activities attributed to the specific electronic and steric effects of the bromine substituent. These differences can significantly influence their reactivity and interactions with biological targets:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| 4-(5-Chloropyridin-3-yl)benzaldehyde | Low | Moderate | Low |

| 4-(5-Fluoropyridin-3-yl)benzaldehyde | Moderate | High | Moderate |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Pharmaceutical Biology highlighted the cytotoxic effects of this compound on HL-60 cells, demonstrating an IC50 value of 15.2 µM, indicating significant potential for development as an anticancer agent .

- Neuroprotective Potential : Another investigation into AChE inhibitors reported that derivatives similar to this compound showed promising results in enhancing cognitive function in animal models through enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing 4-(5-Bromopyridin-3-yl)benzaldehyde with high yield and purity?

- Methodological Answer : The synthesis typically involves coupling brominated pyridine derivatives with benzaldehyde precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .

- Temperature control : Reactions are often conducted at elevated temperatures (80–120°C) to accelerate coupling but require monitoring to avoid decomposition .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling reactions, though stoichiometric bases like K₂CO₃ are critical for deprotonation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product .

Table 1 : Example Reaction Conditions for Bromopyridine-Benzaldehyde Coupling

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 5-Bromopyridine-3-amine | 4-Formylbenzoic acid | DMF | 100°C | ~65% |

| 3-Bromo-5-pyridineboronic acid | Benzaldehyde derivative | THF | 80°C | ~72% |

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- First Aid :

- Eye exposure : Flush with water for 15 minutes and consult an ophthalmologist .

- Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Keep in a cool, dry place away from oxidizing agents and light .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., aldehyde proton at ~10 ppm, pyridine ring protons at 7–9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₈BrNO requires m/z 280.9732) .

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL or OLEX2 .

Advanced Research Questions

Q. How can crystallographic data discrepancies in derivatives of this compound be resolved?

- Methodological Answer :

- Software Tools : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess positional errors .

- Validation Metrics : Check R-factors (<5%), residual density maps, and ADDSYM in PLATON to detect missed symmetry .

- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian09) to reconcile experimental vs. computational bond lengths .

Q. What strategies improve the efficiency of Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for enhanced stability and turnover .

- Solvent System : A 3:1 mixture of dioxane/water improves solubility of boronic acid partners .

- Microwave Assistance : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map transition states and Gibbs free energy profiles for aldehyde reactivity .

- MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.